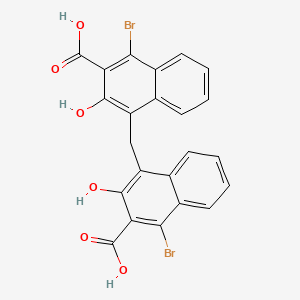
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrole ring substituted with a 4-fluorophenyl group and an ethyl ester group, making it a valuable scaffold for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反应分析
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated pyrroles, nitro-pyrroles.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
Methyl pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Pyrrole-2-carboxylic acid: Lacks the 4-fluorophenyl group and the ester group.
5-Phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but without the fluorine atom.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 5-(4-fluorophenyl)-, ethyl ester is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity. The ethyl ester group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
属性
CAS 编号 |
143446-15-5 |
|---|---|
分子式 |
C13H12FNO2 |
分子量 |
233.24 g/mol |
IUPAC 名称 |
ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI 键 |
QPIFYSSDEJCSIB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


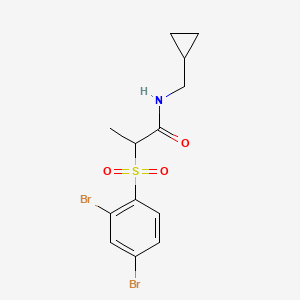
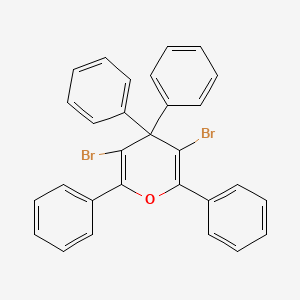
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
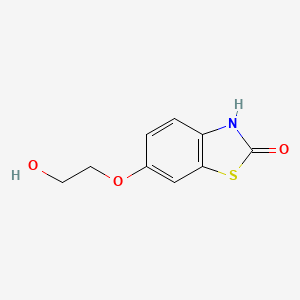
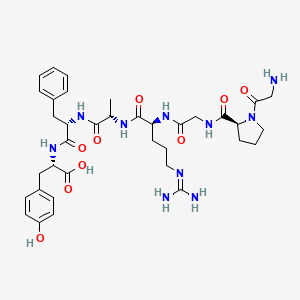
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
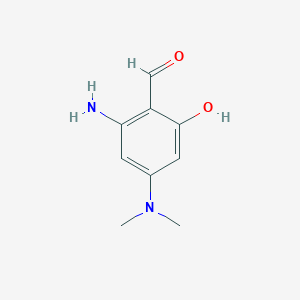

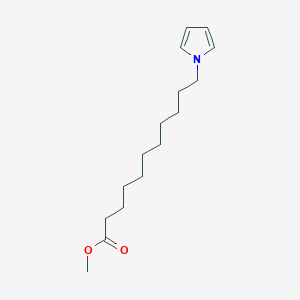


![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
